Mellitic trianhydride
Overview
Description
Mellitic trianhydride, also known as benzenehexacarboxylic trianhydride, is an organic compound with the molecular formula C₁₂O₉. It is an oxide of carbon and is one of the few stable oxocarbons. This compound is derived from mellitic acid and is known for its unique structure, which consists of a benzene ring with three anhydride groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mellitic trianhydride is typically synthesized from mellitic acid. The preparation involves mixing mellitic acid with acetic anhydride and subjecting the mixture to a reflux condensation system for approximately 16 hours. During this process, the carboxylic groups of mellitic acid undergo dehydration to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the reflux condensation and careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Mellitic trianhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form mellitic acid.
Condensation: Forms polyimides when reacted with diamines.
Oxidation and Reduction: Can participate in redox reactions, particularly in the formation of covalent organic frameworks.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Condensation: Diamines under high-temperature conditions.
Redox Reactions: Various oxidizing and reducing agents depending on the desired product.
Major Products:
Mellitic Acid: Formed from hydrolysis.
Polyimides: Formed from condensation reactions with diamines.
Covalent Organic Frameworks: Formed through redox reactions.
Scientific Research Applications
Mellitic trianhydride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of covalent organic frameworks and polyimides.
Materials Science: Employed in the development of high-performance electrode materials for batteries.
Photocatalysis: Utilized in the construction of hybrid photocatalysts for hydrogen evolution reactions.
Environmental Science: Investigated for its potential in carbon dioxide capture and storage.
Mechanism of Action
The mechanism of action of mellitic trianhydride in various applications involves its ability to form stable structures and participate in redox reactions. In photocatalysis, for example, this compound can generate reactive oxygen species under light irradiation, which are crucial for hydrogen evolution reactions . In the formation of covalent organic frameworks, it acts as a building block that undergoes condensation reactions to form stable, porous structures .
Comparison with Similar Compounds
Mellitic Acid: The precursor to mellitic trianhydride, with similar chemical properties but different reactivity.
Pyromellitic Dianhydride: Another anhydride with a similar structure but different applications.
Hexahydroxybenzene: A related compound with hydroxyl groups instead of anhydride groups.
Uniqueness: this compound is unique due to its high stability and ability to form multiple anhydride groups, making it a versatile compound in various chemical reactions and applications. Its structure allows it to participate in the formation of complex materials like covalent organic frameworks and polyimides, which are not as easily achieved with similar compounds .
Properties
IUPAC Name |
4,9,14-trioxatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),7(11)-triene-3,5,8,10,13,15-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12O9/c13-7-1-2(8(14)19-7)4-6(12(18)21-11(4)17)5-3(1)9(15)20-10(5)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYHMCFMPHPHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C(C4=C1C(=O)OC4=O)C(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292184 | |
Record name | Mellitic acid trianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4253-24-1 | |
Record name | Benzo[1,2-c:3,4-c′:5,6-c′′]trifuran-1,3,4,6,7,9-hexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 80679 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mellitic trianhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mellitic acid trianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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